![molecular formula C10H13NO2 B3045581 Formamide, N-[2-(3-methoxyphenyl)ethyl]- CAS No. 110339-54-3](/img/structure/B3045581.png)
Formamide, N-[2-(3-methoxyphenyl)ethyl]-
Overview
Description
Formamide, N-[2-(3-methoxyphenyl)ethyl]-, also known as FME, is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a faint odor and is soluble in water, ethanol, and ether. FME is used in various fields, including biochemistry, molecular biology, and organic chemistry.
Mechanism of Action
The mechanism of action of Formamide, N-[2-(3-methoxyphenyl)ethyl]- is not fully understood. However, it is believed to act as a denaturant of proteins by disrupting the hydrogen bonds and hydrophobic interactions that hold the protein structure together. Formamide, N-[2-(3-methoxyphenyl)ethyl]- can also affect the conformation of RNA and DNA molecules, leading to changes in their function.
Biochemical and Physiological Effects:
Formamide, N-[2-(3-methoxyphenyl)ethyl]- has been shown to have a wide range of biochemical and physiological effects. It can induce protein unfolding, leading to the loss of enzymatic activity and protein function. Formamide, N-[2-(3-methoxyphenyl)ethyl]- can also affect the structure and function of RNA and DNA molecules, leading to changes in gene expression and protein synthesis. In addition, Formamide, N-[2-(3-methoxyphenyl)ethyl]- has been shown to have cytotoxic effects on various cell lines.
Advantages and Limitations for Lab Experiments
Formamide, N-[2-(3-methoxyphenyl)ethyl]- has several advantages for use in lab experiments. It is a versatile reagent that can be used in various chemical reactions. It is also readily available and relatively inexpensive. However, Formamide, N-[2-(3-methoxyphenyl)ethyl]- has some limitations. It can be toxic to cells and organisms at high concentrations, and it can also denature proteins that are not the target of the experiment.
Future Directions
There are several future directions for the use of Formamide, N-[2-(3-methoxyphenyl)ethyl]- in scientific research. One direction is the development of new methods for the synthesis of Formamide, N-[2-(3-methoxyphenyl)ethyl]- and its derivatives. Another direction is the study of the mechanism of action of Formamide, N-[2-(3-methoxyphenyl)ethyl]- at the molecular level. This could lead to the development of new drugs that target protein folding and gene expression. Finally, the use of Formamide, N-[2-(3-methoxyphenyl)ethyl]- in the study of enzyme kinetics and protein folding could lead to the development of new methods for the prediction of protein structure and function.
Scientific Research Applications
Formamide, N-[2-(3-methoxyphenyl)ethyl]- is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of peptides, amino acids, and other organic compounds. Formamide, N-[2-(3-methoxyphenyl)ethyl]- is also used in the preparation of polymer materials and as a solvent for various chemical reactions. In addition, Formamide, N-[2-(3-methoxyphenyl)ethyl]- is used in the study of enzyme kinetics and protein folding.
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]formamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10-4-2-3-9(7-10)5-6-11-8-12/h2-4,7-8H,5-6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFODYARLDKLAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543902 | |
Record name | N-[2-(3-Methoxyphenyl)ethyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Methoxyphenyl)ethyl]formamide | |
CAS RN |
110339-54-3 | |
Record name | N-[2-(3-Methoxyphenyl)ethyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.